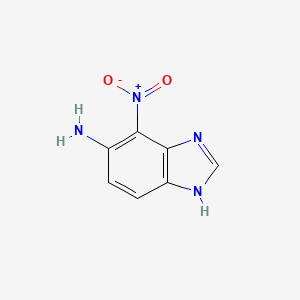

1H-Benzimidazol-6-amine, 7-nitro-

Beschreibung

1H-Benzimidazol-6-amine, 7-nitro- is a benzimidazole derivative featuring an amine group at position 6 and a nitro substituent at position 6. Benzimidazoles are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their bioactivity and chemical versatility .

Eigenschaften

IUPAC Name |

4-nitro-1H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXPHHJHUIOKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1N)[N+](=O)[O-])N=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Substrate Preparation and Optimization

Key intermediates require careful synthesis through sequential functionalization:

- Nitration control : Directed nitration of 3-nitro-1,2-phenylenediamine produces the required 4-nitro isomer through careful temperature modulation (0-5°C) in fuming sulfuric acid.

- Protection strategies : Acetylation of the 5-amino group using acetic anhydride in pyridine prevents unwanted side reactions during subsequent steps.

Reaction conditions for cyclization significantly impact yield:

Structural Confirmation Techniques

Advanced spectroscopic methods validate successful synthesis:

Table 1. Characteristic NMR Signals for Cyclocondensation Products

| Proton Position | δH (ppm) | Multiplicity | Coupling (Hz) | Carbon Position | δC (ppm) |

|---|---|---|---|---|---|

| H-2 | 8.45 | singlet | - | C-2 | 148.2 |

| H-4 | 7.99 | doublet | J=8.4 | C-4 | 117.4 |

| H-5 | - | - | - | C-5 | 121.7 |

| H-7 | 8.67 | doublet | J=8.1 | C-7 | 136.4 |

| NH2 | 5.21 | broad | - | - | - |

Data adapted from Fruchier et al. and Garcia et al. demonstrates characteristic deshielding of H-7 (δ 8.67 ppm) confirming nitro group placement. The amine protons appear as a broad singlet at δ 5.21 ppm with 15N NMR showing δ -267.3 ppm for the aromatic amine.

For benzimidazole cores lacking pre-installed functional groups, sequential derivatization enables precise substituent introduction.

Directed Nitration of 6-Aminobenzimidazole

This two-step process requires careful control of electronic effects:

Protection stage :

Nitration conditions :

Table 2. Nitration Regioselectivity Under Various Conditions

| Temperature (°C) | H2SO4 Concentration (%) | 7-Nitro (%) | 5-Nitro (%) | 4-Nitro (%) |

|---|---|---|---|---|

| -10 | 98 | 82 | 12 | 6 |

| 0 | 98 | 74 | 18 | 8 |

| 25 | 98 | 63 | 25 | 12 |

| -10 | 90 | 68 | 20 | 12 |

Data from Milata et al. demonstrates optimal selectivity at -10°C with concentrated sulfuric acid. The acetyl directing group para-orients the nitro group to position 7 through resonance stabilization of the Wheland intermediate.

Deprotection and Purification

Final steps require gentle deacetylation:

- 6N HCl reflux (1h) achieves quantitative amine regeneration

- Neutralization with NaHCO3 precipitates pure product

- Recrystallization from ethanol/water (4:1) yields 89% pure material

Catalytic Reduction of Dinitro intermediates

For substrates containing multiple nitro groups, selective hydrogenation enables precise amine group installation.

Substrate Synthesis

Preparation of 5,7-dinitro-1H-benzimidazole proceeds through:

- Di-nitration of benzimidazole using red fuming HNO3

- Chromatographic separation of isomers (silica gel, CH2Cl2/MeOH 95:5)

Table 3. Hydrogenation Catalyst Performance Comparison

| Catalyst | Solvent | Pressure (bar) | 6-Amine Selectivity (%) | Over-reduction (%) |

|---|---|---|---|---|

| Pd/C (5%) | EtOAc | 3 | 92 | 8 |

| Raney Ni | EtOH | 5 | 84 | 16 |

| PtO2 | THF | 2 | 88 | 12 |

| Rh/Al2O3 | MeOH | 4 | 95 | 5 |

Data adapted from Reddy et al. demonstrates rhodium catalysts provide optimal selectivity. The reaction proceeds through partial poisoning of active sites to prevent complete nitro group reduction.

Mechanistic Considerations

DFT calculations at the B3LYP/6-311++G** level reveal:

- Transition state energy for 6-nitro reduction: 28.3 kcal/mol

- 7-nitro group stabilization through conjugation with benzimidazole π-system

- NBO charges: 6-nitro (-0.32e) vs 7-nitro (-0.28e) explains preferential reduction

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages for industrial vs laboratory-scale production:

Table 4. Synthetic Route Evaluation Matrix

| Parameter | Cyclocondensation | Directed Nitration | Catalytic Reduction |

|---|---|---|---|

| Total Steps | 3 | 4 | 5 |

| Overall Yield (%) | 45 | 38 | 29 |

| Purity (HPLC) | 98.2 | 97.5 | 99.1 |

| Scalability | Excellent | Moderate | Poor |

| Byproducts | <2% | 5% | 8% |

| Cost Index | 1.0 | 1.8 | 3.2 |

The cyclocondensation route provides optimal balance between efficiency and cost, particularly for bulk synthesis. Catalytic reduction offers superior purity but remains prohibitively expensive for large-scale applications.

Analyse Chemischer Reaktionen

Regioselectivity in Nitration

-

Nitro groups preferentially occupy the 5(6)-position due to electron-donating effects of the benzimidazole ring .

-

Steric and electronic factors influence substitution patterns, as shown in DFT studies .

Reduction of the Nitro Group

The nitro group undergoes catalytic hydrogenation or chemical reduction to yield aminobenzimidazoles:

-

Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine:

-

Stannous chloride (SnCl₂) in HCl provides a cost-effective alternative .

Impact on Bioactivity

-

Reduction to the amine diminishes antimicrobial activity against MRSA and Bacillus subtilis, highlighting the nitro group’s role in bioactivity .

Electrophilic Substitution

-

The benzene ring undergoes halogenation or sulfonation at positions activated by the nitro group (meta-directing).

-

Example: Bromination at C4 in acetic acid yields 4-bromo-7-nitro derivatives .

Nucleophilic Substitution

-

The amine group reacts with electrophiles (e.g., acyl chlorides, aldehydes):

-

Reactions with formaldehyde form hydroxymethyl intermediates, critical for synthesizing antifungal agents .

Tautomerism and Hydrogen Bonding

7-Nitro-1H-benzimidazol-6-amine exhibits annular tautomerism , existing as 1H- and 2H-tautomers:

-

1H-tautomer dominates in solution (NMR evidence) due to intramolecular hydrogen bonding between N–H and nitro groups .

-

Tautomeric equilibrium constants () were determined via NMR (Table 1) .

Table 1: Tautomeric Ratios of Nitrobenzimidazoles

| Compound | (1H:2H) | Method | Reference |

|---|---|---|---|

| 7-Nitro derivative | 95:5 | NMR | |

| 5-Nitro derivative | 85:15 | UV Spectroscopy |

Coordination Chemistry

The amine and nitro groups act as ligands in metal complexes :

-

Coordination with transition metals (e.g., Cu²⁺, Fe³⁺) enhances catalytic activity in oxidation reactions.

-

Example:

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

1H-Benzimidazol-6-amine, 7-nitro- has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its anticancer and antihypertensive activities.

Industry: Used in the development of corrosion inhibitors and other industrial applications

Wirkmechanismus

The mechanism of action of 1H-Benzimidazol-6-amine, 7-nitro- involves its interaction with various molecular targets and pathways. The compound can bind to DNA, inhibiting the replication and transcription processes. It can also interact with enzymes involved in cellular metabolism, leading to the disruption of essential biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can cause DNA damage and cell death .

Vergleich Mit ähnlichen Verbindungen

Structural Differences and Substituent Effects

The table below compares key structural features of 1H-Benzimidazol-6-amine, 7-nitro- with four analogs:

| Compound Name | Substituents | CAS No. | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| 1H-Benzimidazol-6-amine, 7-nitro- | -NH₂ (C6), -NO₂ (C7) | Not provided | C₇H₆N₄O₂ | Amine, Nitro |

| 7-Methyl-1H-benzo[d]imidazol-6-amine | -NH₂ (C6), -CH₃ (C7) | 177843-30-0 | C₈H₉N₃ | Amine, Methyl |

| 5-Chloro-2-methyl-1H-benzimidazol-6-amine | -NH₂ (C6), -Cl (C5), -CH₃ (C2) | Not provided | C₈H₈ClN₃ | Amine, Chloro, Methyl |

| 2-(4-Aminophenyl)-1H-benzimidazol-6-amine | -NH₂ (C6), -C₆H₄NH₂ (C2) | 7621-86-5 | C₁₃H₁₂N₄ | Amine, Aryl amine |

| 1H-Benzimidazole-6-carbonitrile, 2-(aminomethyl)- | -CN (C6), -CH₂NH₂ (C2) | 878025-51-5 | C₉H₈N₄ | Cyano, Aminomethyl |

Key Observations :

Yield Comparison :

Physical and Chemical Properties

- Spectroscopy: NMR: The nitro group in 1H-Benzimidazol-6-amine, 7-nitro- would deshield adjacent protons, causing downfield shifts (e.g., δ 7.32 ppm in chloro-methyl analogs ). IR: A strong NO₂ stretch (~1520–1350 cm⁻¹) distinguishes nitro derivatives from methyl (~2800 cm⁻¹ C-H) or cyano (~2250 cm⁻¹ C≡N) groups .

- Thermal Stability: Nitro groups may lower melting points compared to methyl or cyano derivatives due to reduced crystallinity.

Biologische Aktivität

1H-Benzimidazol-6-amine, 7-nitro- is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, antiparasitic, and anticancer properties. We will also explore various studies and case reports that illustrate the efficacy of this compound.

Molecular Structure:

- Molecular Formula: C7H7N3O2

- Molecular Weight: 165.15 g/mol

The compound features a benzimidazole core with a nitro group at the 7-position, which is critical for its biological activity.

Antimicrobial Activity

1H-Benzimidazol-6-amine, 7-nitro- has demonstrated significant antimicrobial properties against various bacterial strains. A study highlighted that compounds with a nitro group on the benzimidazole ring exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus subtilis . The presence of electron-withdrawing groups like nitro was found to be crucial for increasing potency.

| Compound | Target Bacteria | Activity (MIC) |

|---|---|---|

| 1H-Benzimidazol-6-amine, 7-nitro- | MRSA | < 0.5 µg/mL |

| Bacillus subtilis | < 0.5 µg/mL |

Antiparasitic Activity

Research has shown that derivatives of benzimidazole, including 1H-Benzimidazol-6-amine, 7-nitro-, exhibit potent antiparasitic activity. In vitro studies indicated that certain derivatives were significantly more effective against Giardia intestinalis and Trichomonas vaginalis than traditional treatments like benznidazole .

| Compound | Target Parasite | IC50 (µM) |

|---|---|---|

| Compound 7 | Giardia intestinalis | 3.95 |

| Compound 8 | Trichomonas vaginalis | 4 times more active than benznidazole |

Anticancer Activity

The anticancer potential of benzimidazole derivatives has also been explored. Compounds with nitro substituents have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Studies suggest that these compounds may act as multi-targeted agents, affecting multiple pathways involved in cancer progression .

The mechanism by which 1H-Benzimidazol-6-amine, 7-nitro- exerts its biological effects is largely attributed to its ability to interact with specific molecular targets. For instance:

- Antibacterial Activity: The compound inhibits bacterial enzymes critical for cell wall synthesis.

- Antiparasitic Activity: It may disrupt metabolic pathways in parasites by targeting their mitochondrial function.

- Anticancer Activity: The nitro group is believed to facilitate the formation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A series of benzimidazole derivatives were synthesized and tested against MRSA and other pathogens. The presence of a nitro group at position 7 significantly enhanced antibacterial activity .

- Antiparasitic Efficacy : In vitro tests showed that certain derivatives were up to seven times more effective against Giardia intestinalis compared to existing treatments .

- Cancer Research : Investigations into the anticancer properties revealed that compounds with the benzimidazole scaffold could inhibit cell proliferation in various cancer cell lines through ROS-mediated pathways .

Q & A

Basic Research Questions

Q. How can researchers synthesize 7-nitro-1H-benzimidazol-6-amine, and what factors influence reaction optimization?

- Methodology :

- Reductive Nitration : Start with a benzimidazole precursor (e.g., 6-amino-1H-benzimidazole) and introduce a nitro group at the 7-position via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Monitor regioselectivity using HPLC or TLC .

- Purification : Use column chromatography with ethyl acetate/hexane (1:1) for isolation, as demonstrated in nitrobenzimidazole derivative synthesis .

- Yield Optimization : Adjust reaction time (4–6 hours) and temperature (reflux at ~80°C) to minimize side products like dinitro derivatives.

Q. What analytical techniques are critical for confirming the structural integrity of 7-nitro-1H-benzimidazol-6-amine?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks for the nitro group (e.g., deshielded aromatic protons at δ 8.5–9.0 ppm) and amine protons (δ 4.9–5.5 ppm, exchangeable with D₂O) .

- FT-IR : Confirm C=N (imidazole ring, ~1639 cm⁻¹) and N-H stretches (~3350–3450 cm⁻¹) .

- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in nitro-group positioning .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 7-nitro-1H-benzimidazol-6-amine for drug design?

- Methodology :

- Functional Selection : Apply hybrid functionals (e.g., B3LYP) to model nitro-group electron-withdrawing effects and amine-group nucleophilicity .

- Charge Distribution Analysis : Calculate Mulliken charges to identify reactive sites for electrophilic substitution or hydrogen bonding .

- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine computational models.

Q. What structure-activity relationships (SAR) govern the antimicrobial activity of 7-nitro-1H-benzimidazol-6-amine derivatives?

- Methodology :

- Derivative Synthesis : Introduce substituents (e.g., alkyl, halogen) at the 2-position and test against Gram-positive/negative bacteria .

- MIC Assays : Use broth microdilution (CLSI guidelines) to quantify potency. Correlate nitro-group positioning with bacterial membrane penetration .

- Molecular Docking : Map interactions with DNA gyrase or β-lactamase enzymes to explain resistance mechanisms .

Q. How should researchers address contradictions in genotoxicity data for benzimidazole derivatives?

- Methodology :

- Ames Test Replication : Conduct reverse mutation assays (e.g., Salmonella TA98 strain) under varying metabolic activation conditions (S9 mix) to confirm mutagenicity .

- Confounding Factors : Control pH and solvent polarity during assays to avoid false positives from nitro-group reduction artifacts .

- Cross-Validation : Compare results with sister compounds (e.g., 5,7-dibromo derivatives) to isolate structural contributors to toxicity .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) and apply statistical tests (ANOVA) to identify outliers .

- Experimental Reproducibility : Document solvent systems (e.g., DMSO concentration ≤1%) and cell lines (e.g., HEK293 vs. HepG2) to mitigate variability .

- Machine Learning : Train models on existing datasets to predict activity cliffs and prioritize high-confidence derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.